molecular formula C15H19F2NO4 B13989386 Boc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid

Boc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid

Cat. No.: B13989386
M. Wt: 315.31 g/mol
InChI Key: SCLNICRSLHABLU-JTQLQIEISA-N
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Description

Boc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid typically involves multiple steps. One common route starts with the preparation of 2,4-difluorobenzylamine, which is then coupled with a suitable amino acid derivative. The Boc protecting group is introduced to protect the amino group during the synthesis. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow reactors to optimize the reaction conditions and improve efficiency. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Boc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Boc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing the compound to participate in selective reactions without unwanted side reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Boc-protected amino acids and derivatives with different substituents on the benzyl group, such as:

Uniqueness

Boc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid is unique due to the presence of the 2,4-difluorobenzyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

IUPAC Name

(2S)-2-[(2,4-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)7-12(9)17/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1

InChI Key

SCLNICRSLHABLU-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=C(C=C(C=C1)F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=C(C=C(C=C1)F)F)C(=O)O

Origin of Product

United States

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